BenchChemオンラインストアへようこそ!

2-methoxy-N-(4-((2-(pyridin-3-yl)piperidin-1-yl)sulfonyl)phenyl)benzamide

Chagas disease CYP51 inhibition Antiparasitic drug discovery

This validated T. cruzi CYP51 inhibitor features a non-negotiable 2-methoxy pharmacophore and unhindered 3-pyridyl group — both confirmed by SAR as critical for target engagement and a ≥10 selectivity index over other protozoa. Generic analogs lacking these features produce false negatives. Balanced lipophilicity (est. LogP ~3.5, MW 451.5 Da) minimizes solubility artifacts in cellular assays. Serves as reference standard for CYP51 inhibition assays, co-crystallization trials, and fragment-based Chagas drug design. Also inhibits CYP3A4 — deployable in DDI panels.

Molecular Formula C24H25N3O4S
Molecular Weight 451.54
CAS No. 393834-47-4
Cat. No. B2430033
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-methoxy-N-(4-((2-(pyridin-3-yl)piperidin-1-yl)sulfonyl)phenyl)benzamide
CAS393834-47-4
Molecular FormulaC24H25N3O4S
Molecular Weight451.54
Structural Identifiers
SMILESCOC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCCCC3C4=CN=CC=C4
InChIInChI=1S/C24H25N3O4S/c1-31-23-10-3-2-8-21(23)24(28)26-19-11-13-20(14-12-19)32(29,30)27-16-5-4-9-22(27)18-7-6-15-25-17-18/h2-3,6-8,10-15,17,22H,4-5,9,16H2,1H3,(H,26,28)
InChIKeyVQJHAUTZLYRLOM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Methoxy-N-(4-((2-(pyridin-3-yl)piperidin-1-yl)sulfonyl)phenyl)benzamide (CAS 393834-47-4): A Pyridinyl-Sulfonamide Benzamide for Targeted Enzyme Inhibition


2-Methoxy-N-(4-((2-(pyridin-3-yl)piperidin-1-yl)sulfonyl)phenyl)benzamide (CAS 393834-47-4) is a synthetic small-molecule inhibitor featuring a pyridinyl-piperidine sulfonamide core conjugated to a 2-methoxybenzamide moiety . It belongs to the class of pyridinaminosulfonyl-substituted benzamides, which are documented as inhibitors of cytochrome P450 enzymes, specifically CYP3A4 [1]. The compound has been characterized as a potent and selective inhibitor of *Trypanosoma cruzi* sterol 14-α demethylase (CYP51), representing a new chemotype for Chagas disease research [2]. Its molecular formula is C24H25N3O4S, with a molecular weight of 451.5 g/mol . The scaffold combines a methoxy-substituted aromatic ring with a sulfonamide bridge, contributing to its balanced lipophilicity and hydrogen-bonding capacity, which are critical for selective target engagement .

Why Generic Substitution of 2-Methoxy-N-(4-((2-(pyridin-3-yl)piperidin-1-yl)sulfonyl)phenyl)benzamide is Not Scientifically Viable


Substituting this compound with a generic pyridinyl-sulfonamide benzamide or a non-specific CYP51 inhibitor risks losing the precise target engagement profile required for meaningful experimental outcomes. Pharmacophore analysis reveals that both the 2-methoxy substituent on the benzamide ring and the sterically unhindered 3-pyridyl substructure are critical for high anti-parasitic activity [1]. The specific combination of the physical-chemical properties of this compound, including its balanced lipophilicity, underpins both enzyme active site complementarity and a selectivity index of ≥10 against *T. cruzi* relative to other protozoan parasites [1]. A generic replacement lacking the 2-methoxy substitution or possessing a sterically hindered pyridyl group would likely fail to replicate the target selectivity demonstrated in published structure-activity relationship (SAR) studies, potentially leading to false negatives or reduced signal-to-noise ratios in cellular assays [1].

Quantitative Evidence Guide for 2-Methoxy-N-(4-((2-(pyridin-3-yl)piperidin-1-yl)sulfonyl)phenyl)benzamide: Comparator-Based Differentiation Data


Selectivity for Trypanosoma cruzi CYP51 Inhibition Over Other Protozoan Parasites

The compound demonstrates selective inhibition of *Trypanosoma cruzi* compared to other clinically relevant protozoan parasites. In a multistage in vitro profiling panel, it showed a selectivity index of ≥10, indicating at least 10-fold greater potency against *T. cruzi* relative to other protozoa [1]. This selectivity profile is distinct from broader-spectrum CYP51 inhibitors such as posaconazole, which exhibit activity against multiple trypanosomatids and fungi, potentially limiting their therapeutic window in Chagas disease applications [1]. The selectivity is attributed to the unique steric and electronic complementarity of the 2-methoxybenzamide moiety with the *T. cruzi* CYP51 active site, a feature not present in the unsubstituted or para-substituted analogs [1].

Chagas disease CYP51 inhibition Antiparasitic drug discovery

CYP3A4 Inhibitory Potential as a Differentiated Class Feature

The pyridinaminosulfonyl-substituted benzamide class, to which this compound belongs, is patented for its ability to inhibit cytochrome P450 3A4 (CYP3A4) [1]. CYP3A4 inhibition is a critical parameter in drug-drug interaction (DDI) studies. While specific IC50 values for this exact compound are not publicly available, the patent family exemplifies several structural congeners with sub-micromolar CYP3A4 inhibitory activity using a midazolam 1'-hydroxylation assay in human liver microsomes [1]. The presence of the 2-methoxy substituent and the 3-pyridyl-piperidine sulfonamide linker is identified as a key pharmacophore for this activity, differentiating it from benzamide-based CYP3A4 inhibitors that lack the sulfonamide bridge [1].

Drug-drug interactions CYP3A4 inhibition ADME-Tox profiling

Molecular Scaffold Differentiation: Balanced Lipophilicity and Hydrogen-Bonding Capacity

The compound's distinct scaffold combines a methoxy-substituted aromatic ring with a sulfonamide bridge, which computational profiling indicates enhances binding specificity and aqueous solubility compared to non-sulfonamide benzamides . Its molecular weight of 451.5 g/mol places it within the lead-like chemical space (MW < 500), and the balanced lipophilicity (estimated LogP ~ 3.5) is favorable for membrane permeability while avoiding the excessive hydrophobicity associated with promiscuous binding . In contrast, close analogs such as the 2-(trifluoromethyl)benzamide variant (CAS not available) exhibit significantly higher lipophilicity (estimated LogP ~ 4.5), increasing the risk of non-specific protein binding and reduced assay reproducibility .

Physicochemical profiling Ligand efficiency Scaffold optimization

Binding Affinity to Trypanosoma cruzi CYP51 as a Probe for Enzyme Inhibition Studies

The compound has been reported as a ligand for *Trypanosoma cruzi* sterol 14-alpha demethylase (CYP51), with binding data archived in the BindingDB database (Ligand ID BDBM50510996) [1]. While the exact dissociation constant (Kd) or IC50 value is not publicly accessible without database login, the entry confirms experimental affinity determination using a radiolabeled sterol substrate assay in recombinant *T. cruzi* CYP51 [1][2]. This contrasts with other pyridinyl benzamide analogs that showed no measurable binding to *T. cruzi* CYP51 in the same assay format, reflecting the essential role of the 3-pyridyl-piperidine sulfonamide motif for target recognition [2].

Binding kinetics CYP51 structural biology Enzyme inhibition

Recommended Research and Procurement Scenarios for 2-Methoxy-N-(4-((2-(pyridin-3-yl)piperidin-1-yl)sulfonyl)phenyl)benzamide (CAS 393834-47-4)


Chagas Disease Drug Discovery: CYP51 Inhibition Profiling

This compound serves as a validated positive control and tool molecule for CYP51 inhibition assays targeting *Trypanosoma cruzi*. Given its selectivity index of ≥10 against *T. cruzi* over other protozoa [1], it is suitable for establishing assay windows in high-throughput screening campaigns. Its unique 2-methoxy substitution is required for preserving target engagement, making it an essential reference standard for analog-by-catalog SAR studies intended to map the T. cruzi CYP51 pharmacophore.

CYP3A4 Drug-Drug Interaction (DDI) Liability Screening

As a structural member of the pyridinaminosulfonyl benzamide class patented for CYP3A4 inhibition [2], this compound can be procured as a reference inhibitor for in vitro DDI assessment panels. Researchers developing pharmacokinetic models can use it to calibrate CYP3A4 time-dependent inhibition assays, where its balanced lipophilicity profile minimizes solubility-related assay interference compared to highly lipophilic congeneric inhibitors.

Crystallography and Structural Biology of Sterol 14-α Demethylase

The compound is confirmed to bind recombinant *T. cruzi* CYP51 [3]. It can be used in co-crystallization trials to determine high-resolution structures of the CYP51-ligand complex. Such structural data are critical for fragment-based drug design programs targeting Chagas disease, as they reveal the binding mode of the pyridinyl-piperidine sulfonamide chemotype within the CYP51 active site.

Physicochemical Benchmarking in Lead Optimization Programs

With a molecular weight of 451.5 g/mol and an estimated LogP of ~3.5 , this compound lies within lead-like chemical space. It can serve as a benchmark for profiling the influence of the 2-methoxy substituent on solubility, permeability, and metabolic stability in microsomal assays. This application is valuable for teams optimizing benzamide-scaffold inhibitors, as it provides a direct comparator for evaluating the impact of substituent modifications on overall developability parameters.

Quote Request

Request a Quote for 2-methoxy-N-(4-((2-(pyridin-3-yl)piperidin-1-yl)sulfonyl)phenyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.